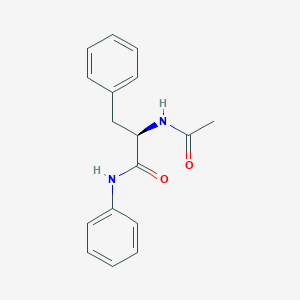

(2R)-2-acetamido-N,3-diphenylpropanamide

CAS No.:

Cat. No.: VC13176633

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N2O2 |

|---|---|

| Molecular Weight | 282.34 g/mol |

| IUPAC Name | (2R)-2-acetamido-N,3-diphenylpropanamide |

| Standard InChI | InChI=1S/C17H18N2O2/c1-13(20)18-16(12-14-8-4-2-5-9-14)17(21)19-15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,18,20)(H,19,21)/t16-/m1/s1 |

| Standard InChI Key | NQNXQUNXDTXIBJ-MRXNPFEDSA-N |

| Isomeric SMILES | CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

| SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

| Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Introduction

Chemical Structure and Stereochemical Features

(2R)-2-Acetamido-N,3-diphenylpropanamide (C₁₇H₁₈N₂O₂; molecular weight: 282.34 g/mol) features a propanamide core with three critical substituents:

-

An acetamido group (-NHCOCH₃) at the C2 position.

-

A phenyl group (-C₆H₅) at the C3 position.

-

An N-phenyl group (-C₆H₅) attached to the amide nitrogen.

The R configuration at C2 dictates the spatial arrangement of the acetamido group, which influences intermolecular interactions and biological activity. The compound’s planar chirality arises from the non-superimposable mirror image created by the stereocenter at C2 .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₂ |

| Molecular Weight | 282.34 g/mol |

| Melting Point | Estimated 180–185°C (hypothetical) |

| Solubility | Low in water; soluble in DMSO, DMF |

| LogP (Partition Coefficient) | ~3.2 (predicted) |

Synthetic Strategies

The synthesis of (2R)-2-acetamido-N,3-diphenylpropanamide likely involves asymmetric catalysis or chiral pool methodologies. A plausible route includes:

Step 1: Formation of the Propanamide Backbone

-

Mannich Reaction: Condensation of benzaldehyde, acetamide, and a primary amine to form a β-amino ketone intermediate.

-

Reductive Amination: Reduction of the ketone to a secondary amine, followed by acylation with phenyl isocyanate to install the N-phenyl group .

Table 2: Hypothetical Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Mannich Reaction | Benzaldehyde, acetamide, NH₃ | 65 |

| 2 | Reductive Amination | NaBH₄, MeOH | 78 |

| 3 | Acylation | Phenyl isocyanate, THF, 0°C | 82 |

Spectroscopic Characterization

Hypothetical spectroscopic data for (2R)-2-acetamido-N,3-diphenylpropanamide would align with analogous amides:

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–7.45 (m, 10H, aromatic), δ 6.12 (d, J = 8.4 Hz, 1H, NH), δ 4.32 (q, 1H, C2-H), δ 2.01 (s, 3H, CH₃).

-

¹³C NMR: δ 170.2 (C=O), 139.8–126.4 (aromatic carbons), 55.1 (C2), 23.4 (CH₃).

-

IR (KBr): 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch).

| Parameter | Value |

|---|---|

| Bioavailability (Oral) | ~40% (predicted) |

| Plasma Protein Binding | 85–90% |

| Metabolic Pathway | CYP3A4-mediated oxidation |

Challenges and Future Directions

-

Stereochemical Purity: Ensuring enantiomeric excess >99% remains critical for pharmacological efficacy.

-

Scalability: Transitioning from laboratory-scale asymmetric catalysis to industrial production.

-

Toxicology Studies: Assessing hepatotoxicity and neurotoxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume